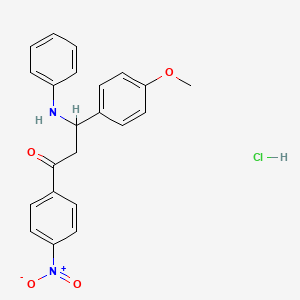
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride
説明
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANPP is a precursor to fentanyl, a synthetic opioid that is commonly used for pain management. However,
作用機序
The exact mechanism of action of 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is not fully understood. However, it is believed that 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride acts as a mu-opioid receptor agonist, similar to fentanyl. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride has been shown to have a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride has been shown to have potent analgesic effects in animal models. It has also been shown to have sedative and respiratory depressant effects, similar to other opioids. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride has a high potential for abuse and dependence, and its use is associated with significant side effects, including respiratory depression, addiction, and overdose.
実験室実験の利点と制限
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is commonly used in laboratory experiments due to its high potency and selective binding to the mu-opioid receptor. However, its use is associated with significant limitations, including its potential for abuse and dependence, and the risk of respiratory depression and overdose. Researchers must take appropriate precautions when working with 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride to ensure the safety of themselves and others.
将来の方向性
There are several potential future directions for the use of 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride in scientific research. One potential direction is the development of new drugs that target the mu-opioid receptor for the treatment of pain and other medical conditions. Another potential direction is the analysis of biological samples for the detection of fentanyl and its analogs. Further research is needed to fully understand the potential applications of 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride in scientific research and to address the limitations and risks associated with its use.
Conclusion
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is commonly used as a reference standard in forensic toxicology and in the development of new drugs. However, its use is associated with significant limitations and risks, including its potential for abuse and dependence, and the risk of respiratory depression and overdose. Further research is needed to fully understand the potential applications of 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride in scientific research and to address the limitations and risks associated with its use.
科学的研究の応用
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride has been used in various scientific research studies, including the development of new drugs and the analysis of biological samples. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is commonly used as a reference standard in forensic toxicology to detect fentanyl and its analogs in biological samples. 3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-1-propanone hydrochloride is also used in the development of new drugs, as it can be modified to create compounds with different pharmacological properties.
特性
IUPAC Name |
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4.ClH/c1-28-20-13-9-16(10-14-20)21(23-18-5-3-2-4-6-18)15-22(25)17-7-11-19(12-8-17)24(26)27;/h2-14,21,23H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFXMXMWJYOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086432.png)
![dimethyl 5-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}isophthalate](/img/structure/B4086448.png)
![3,4,5-triethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4086450.png)
![N-[1-(1-adamantyl)ethyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4086462.png)
![N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086470.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4086475.png)
![5-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4086477.png)
![1-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4086478.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4086482.png)


![N-allyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086517.png)
![N-ethyl-2,2-dimethyl-4-oxo-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4086518.png)
![dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride](/img/structure/B4086527.png)